molecular formula C9H9FO4S B1435705 Methyl 4-[(fluorosulfonyl)methyl]benzoate CAS No. 1955558-09-4

Methyl 4-[(fluorosulfonyl)methyl]benzoate

Cat. No.: B1435705
CAS No.: 1955558-09-4
M. Wt: 232.23 g/mol
InChI Key: HRGYPBNOTSTBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(fluorosulfonyl)methyl]benzoate (Molecular Formula: C9H9FO4S, Molecular Weight: 232.23 g/mol ) is a high-purity benzoate ester derivative valued in organic synthesis and medicinal chemistry research. This compound features two distinct reactive sites: the aromatic ester and the fluorosulfonyl group. The fluorosulfonyl moiety is a highly effective leaving group, making this compound a versatile electrophilic benzylating agent for constructing complex molecules through nucleophilic substitution reactions . It serves as a key synthetic intermediate for developing more complex sulfonyl-containing compounds, such as sulfonamides and sulfonic esters, which are prevalent in pharmaceutical and materials science research . Researchers utilize this compound as a building block for the synthesis of various functionalized benzoic acid derivatives. The compound is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

methyl 4-(fluorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYPBNOTSTBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Electrophilic Profiling of Methyl 4-[(fluorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for characterizing Methyl 4-[(fluorosulfonyl)methyl]benzoate , a bifunctional electrophile that bridges classical protease inhibition and modern Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary & Chemical Architecture

Methyl 4-[(fluorosulfonyl)methyl]benzoate (hereafter referred to as M-FSMB ) represents a distinct class of "privileged electrophiles." Structurally, it is a para-substituted derivative of Phenylmethylsulfonyl Fluoride (PMSF) , a canonical serine protease inhibitor.

Unlike aryl sulfonyl fluorides (Ar-SO₂F) popularized by Sharpless et al. for latent "click" chemistry, M-FSMB contains a benzylic sulfonyl fluoride motif (


). This methylene spacer disrupts conjugation with the aromatic ring, altering the electronic environment of the sulfur center and imparting a reactivity profile distinct from its aromatic counterparts.
Structural Deconstruction
  • The Warhead (

    
    ):  A hard electrophile resistant to reduction and resistant to hydrolysis at neutral pH, yet highly reactive towards specific nucleophiles (Ser-OH, Tyr-OH, Lys-NH₂) within protein pockets.
    
  • The Spacer (

    
    ):  Provides rotational freedom and insulates the sulfur from direct resonance deactivation, typically making benzylic sulfonyl fluorides more reactive than rigid aryl sulfonyl fluorides.
    
  • The Handle (

    
    ):  A methyl ester at the para position serves as a synthetic entry point. It can be hydrolyzed to the acid for coupling to ligands, enabling the conversion of reversible binders into Targeted Covalent Inhibitors (TCIs) .
    

Safety & Handling Protocols

CRITICAL SAFETY NOTICE: While sulfonyl fluorides are generally more stable than sulfonyl chlorides, M-FSMB is a derivative of PMSF, a potent neurotoxin and enzyme inhibitor.

  • Hazard: Irreversible acetylcholinesterase inhibition.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Inactivation: Treat spills with 1M NaOH to force hydrolysis (though slow) or specific nucleophilic scavengers.

Investigating Electrophilicity: Experimental Framework

To validate M-FSMB for drug discovery, we must define its Electrophilicity Index (


)  and Selectivity Profile . The following three-tiered investigation strategy is recommended.
Phase I: Hydrolytic Stability (The "Shelf-Life" Test)

Before testing protein reactivity, one must establish the compound's stability in aqueous media. Sulfonyl fluorides are unique because they resist hydrolysis compared to other halides.[1]

Protocol:

  • Solvent System: Prepare

    
    -DMSO stock of M-FSMB (10 mM).
    
  • Buffer: Phosphate Buffered Saline (PBS), pD 7.4 (deuterated). Note: Avoid TRIS buffer initially, as its primary amine can slowly react with highly reactive sulfonyl fluorides.

  • Acquisition: Mix 1:1 (v/v) DMSO stock and Buffer. Monitor via

    
    -NMR.
    
    • Signal: Look for the shift from sulfonyl fluoride (

      
       ppm) to free fluoride (
      
      
      
      ppm).
  • Metric: Calculate

    
    . A viable SuFEx probe should have 
    
    
    
    hours in PBS.
Phase II: Nucleophilic Challenge (Chemoselectivity)

Determine which amino acid residues M-FSMB prefers. Unlike Michael acceptors (which prefer Cysteine), sulfonyl fluorides have a "harder" character, often preferring Oxygen (Tyr, Ser) or Nitrogen (Lys, His).

Comparative Assay Setup:

Nucleophile Mimic Compound Reaction Condition Target Outcome
Cysteine Glutathione (GSH) PBS, pH 7.4, 37°C Minimal Adduct (<5%)

| Lysine |


-Acetyl-Lysine | PBS, pH 8.5 (activate amine) | Moderate Adduct |
| Tyrosine  | 

-Acetyl-Tyrosine | PBS, pH 7.4 + SuFEx Activator* | High Adduct | | Serine | Benzyl Alcohol | Organic/Aq mix | High Adduct (PMSF-like behavior) |

*Note: Tyrosine reactivity in SuFEx often requires a local base or H-bond network (protein pocket) or silicon activation (synthetic).

Phase III: Kinetic Profiling ( )

For drug development, simple reactivity isn't enough; we need efficiency. Methodology: FRET-based enzymatic assay (using a model serine protease like Chymotrypsin or a specific target).

  • Incubate: Enzyme + M-FSMB at varying concentrations (

    
    ).
    
  • Time points: Aliquot at

    
     min.
    
  • Activity Check: Add substrate and measure residual velocity (

    
    ).
    
  • Calculation: Plot

    
     vs 
    
    
    
    to derive
    
    
    (max inactivation rate) and
    
    
    (binding affinity).

Data Visualization & Mechanism

Mechanism of Action: Serine Ligation

The following diagram illustrates the mechanism by which M-FSMB covalently modifies a serine residue. This is a classic substitution at Sulfur(VI).

SuFEx_Mechanism Probe M-FSMB (Electrophile) Complex Michaelis Complex (Non-covalent) Probe->Complex Binding (Ki) Enzyme Protein Target (Ser-OH Nucleophile) Enzyme->Complex TS Pentacoordinate Transition State Complex->TS Nucleophilic Attack (Ser-O -> S) Product Sulfonylated Protein (Covalent Adduct) TS->Product Fluoride Departure (kinact) Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: The reaction trajectory of M-FSMB. The benzylic sulfonyl fluoride undergoes nucleophilic substitution, ejecting fluoride to form a stable sulfonate ester linkage.

Workflow: From Probe to Drug Candidate

This flowchart details the decision matrix for using M-FSMB in Fragment-Based Drug Discovery (FBDD).

Workflow Start Start: M-FSMB Scaffold Step1 Step 1: Hydrolysis of Methyl Ester to Carboxylic Acid Start->Step1 Step2 Step 2: Amide Coupling to Target Ligand (R-NH2) Step1->Step2 Step3 Step 3: Synthesis of TCI Library Step2->Step3 Decision Screening: Does it label the target? Step3->Decision Yes Hit Validation: LC-MS/MS Peptide Mapping Decision->Yes High Potency No Re-Design: Change Linker Length Decision->No No Binding Outcome Lead Candidate: Covalent Inhibitor Yes->Outcome No->Step2

Figure 2: Strategic workflow for converting the M-FSMB probe into a Targeted Covalent Inhibitor (TCI).

Critical Analysis: Benzylic vs. Aryl Sulfonyl Fluorides

Understanding the specific nature of the benzylic position is crucial for experimental success.

FeatureAryl-SO₂F (Standard SuFEx)Benzylic-SO₂F (M-FSMB/PMSF type)Implication for M-FSMB
Reactivity Latent / TunableModerate to HighHigher background reactivity. More likely to label "bystander" nucleophiles if concentration is too high.
Stability Very HighModeratepH Sensitive. Avoid pH > 8.5 for extended periods to prevent elimination or hydrolysis.
Geometry Planar/RigidTetrahedral LinkerFlexibility. The

group allows the warhead to orient itself better in deep pockets compared to direct aryl attachment.
Primary Target Tyr, Lys, HisSer, Cys, TyrProtease Bias. Historically biased towards Serine proteases, but tunable via the ligand attached to the ester.

References & Authoritative Grounding

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This is the foundational text establishing the stability/reactivity balance of the S-F bond.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[2][3] Chemical Science. A comprehensive review on using SFs for protein profiling.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Discusses the mechanism of PMSF and its derivatives in covalent inhibition.

  • PubChem Compound Summary. "Methyl 4-[(fluorosulfonyl)methyl]benzoate". Provides physicochemical properties and structural identifiers.

Final Note to Researchers: Methyl 4-[(fluorosulfonyl)methyl]benzoate is not merely a reagent; it is a chimeric probe . It possesses the aggressive reactivity of PMSF tailored with the modularity required for modern medicinal chemistry. When investigating its electrophilicity, prioritize kinetic selectivity (


) over thermodynamic binding to ensure you are creating a precise scalpel, not a blunt hammer.

Sources

An In-depth Technical Guide to the Stability and Degradation of Methyl 4-[(fluorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the chemical stability and potential degradation pathways of Methyl 4-[(fluorosulfonyl)methyl]benzoate. As a molecule of interest in contemporary drug discovery and chemical biology, a thorough understanding of its stability profile is paramount for its effective application and development. This document synthesizes fundamental chemical principles to predict its behavior under various stress conditions and offers a framework for empirical validation.

Introduction to Methyl 4-[(fluorosulfonyl)methyl]benzoate

Methyl 4-[(fluorosulfonyl)methyl]benzoate is a bifunctional organic compound featuring a methyl ester and a benzyl-substituted sulfonyl fluoride. The sulfonyl fluoride moiety is of particular interest as it can act as a covalent modifier of biological targets, reacting with nucleophilic amino acid residues.[1][2] The methyl ester group can influence the molecule's physicochemical properties, such as solubility and cell permeability. The overall stability of this compound is a critical parameter, dictating its shelf-life, formulation strategies, and ultimately, its utility as a research tool or therapeutic agent.

Predicted Chemical Stability

Based on the constituent functional groups, Methyl 4-[(fluorosulfonyl)methyl]benzoate is anticipated to be a moderately stable compound under standard storage conditions (cool, dry, and dark).[3] However, its stability is likely to be compromised by exposure to certain environmental factors, primarily moisture, strong acids or bases, and elevated temperatures. The two primary sites susceptible to degradation are the methyl ester and the sulfonyl fluoride group.

The Methyl Ester Moiety

The methyl benzoate portion of the molecule is susceptible to hydrolysis, a common degradation pathway for esters. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed back to the corresponding carboxylic acid (4-[(fluorosulfonyl)methyl]benzoic acid) and methanol. This reaction is reversible.[4]

  • Base-Catalyzed Saponification: Under basic conditions, the ester will undergo saponification to yield the carboxylate salt and methanol. This reaction is irreversible.

The Sulfonyl Fluoride Moiety

Sulfonyl fluorides are generally considered the most stable of the sulfonyl halides.[5] Their resistance to hydrolysis is a key feature that makes them attractive as chemical probes.[1][6] However, they are not completely inert and can undergo nucleophilic attack, with hydrolysis being a potential degradation route, especially under forcing conditions.

  • Hydrolysis of the Sulfonyl Fluoride: The sulfur-fluorine bond can be cleaved by water to form the corresponding sulfonic acid (4-(methoxycarbonyl)benzylsulfonic acid) and hydrofluoric acid. This process can be accelerated by changes in pH. The main byproduct of sulfonyl fluoride synthesis or degradation is often the corresponding sulfonic acid.[7][8]

The reactivity of sulfonyl fluorides can be influenced by the electronic nature of the substituents on the aromatic ring. While there is no direct data on the subject molecule, the electron-withdrawing character of the para-substituted methyl ester group may have a modest impact on the electrophilicity of the sulfur atom in the sulfonyl fluoride group.

Proposed Degradation Pathways

The degradation of Methyl 4-[(fluorosulfonyl)methyl]benzoate is likely to proceed through two main pathways, corresponding to the hydrolysis of the ester and the sulfonyl fluoride. These pathways can occur independently or concurrently.

Primary Degradation Pathways:

  • Pathway A: Ester Hydrolysis: This pathway leads to the formation of 4-[(fluorosulfonyl)methyl]benzoic acid and methanol.

  • Pathway B: Sulfonyl Fluoride Hydrolysis: This pathway results in the formation of 4-(methoxycarbonyl)benzylsulfonic acid and hydrofluoric acid.

A secondary degradation product, 4-carboxybenzylsulfonic acid , could arise from the hydrolysis of both functional groups.

Degradation Pathways of Methyl 4-[(fluorosulfonyl)methyl]benzoate Methyl 4-[(fluorosulfonyl)methyl]benzoate Methyl 4-[(fluorosulfonyl)methyl]benzoate 4-[(fluorosulfonyl)methyl]benzoic acid 4-[(fluorosulfonyl)methyl]benzoic acid Methyl 4-[(fluorosulfonyl)methyl]benzoate->4-[(fluorosulfonyl)methyl]benzoic acid Pathway A (Ester Hydrolysis) 4-(methoxycarbonyl)benzylsulfonic acid 4-(methoxycarbonyl)benzylsulfonic acid Methyl 4-[(fluorosulfonyl)methyl]benzoate->4-(methoxycarbonyl)benzylsulfonic acid Pathway B (Sulfonyl Fluoride Hydrolysis) 4-carboxybenzylsulfonic acid 4-carboxybenzylsulfonic acid 4-[(fluorosulfonyl)methyl]benzoic acid->4-carboxybenzylsulfonic acid Sulfonyl Fluoride Hydrolysis 4-(methoxycarbonyl)benzylsulfonic acid->4-carboxybenzylsulfonic acid Ester Hydrolysis

Caption: Proposed primary degradation pathways of Methyl 4-[(fluorosulfonyl)methyl]benzoate.

Experimental Investigation of Stability: Forced Degradation Studies

To empirically determine the stability of Methyl 4-[(fluorosulfonyl)methyl]benzoate and identify its degradation products, a forced degradation study is essential.[9][10] This involves subjecting the compound to a range of stress conditions that are more severe than those it would encounter during normal handling and storage.

Stress Conditions

The following stress conditions are recommended as per the ICH Q1A(R2) guidelines:[9]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperatureTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo determine sensitivity to oxidative stress.
Thermal Degradation Dry heat (e.g., 80°C)To assess stability at elevated temperatures.
Photostability Exposure to light (ICH Q1B guidelines)To determine sensitivity to light.
Analytical Methodology

A stability-indicating analytical method is crucial for a forced degradation study. This method must be able to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Experimental Workflow

Forced Degradation Workflow cluster_0 Stress Conditions Acid Acid Time Point Sampling Time Point Sampling Acid->Time Point Sampling Base Base Base->Time Point Sampling Oxidation Oxidation Oxidation->Time Point Sampling Heat Heat Heat->Time Point Sampling Light Light Light->Time Point Sampling Sample Preparation Sample Preparation Sample Preparation->Acid Expose compound to stress Sample Preparation->Base Expose compound to stress Sample Preparation->Oxidation Expose compound to stress Sample Preparation->Heat Expose compound to stress Sample Preparation->Light Expose compound to stress Sample Quenching & Dilution Sample Quenching & Dilution Time Point Sampling->Sample Quenching & Dilution HPLC Analysis HPLC Analysis Sample Quenching & Dilution->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways

Caption: A typical workflow for a forced degradation study.

Summary and Recommendations

Methyl 4-[(fluorosulfonyl)methyl]benzoate is a molecule with significant potential, but its stability is a key consideration for its practical application. Based on its chemical structure, the primary degradation pathways are predicted to be hydrolysis of the methyl ester and the sulfonyl fluoride moieties.

Key Recommendations for Handling and Storage:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to minimize exposure to moisture and light.

  • Formulation: For solution-based applications, consider using aprotic solvents and buffering to a neutral or slightly acidic pH to minimize hydrolysis.

  • Compatibility: Avoid strong acids, bases, and oxidizing agents.

A comprehensive forced degradation study is strongly recommended to confirm the predicted degradation pathways, identify any unknown degradation products, and establish a validated stability-indicating analytical method. This empirical data is essential for the successful development and application of Methyl 4-[(fluorosulfonyl)methyl]benzoate in research and drug discovery.

References

  • Ataman Kimya.
  • Methyl benzo
  • Chu, F., Wei, W., Zhao, G., & Zhu, J. (2024, March 26). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry.
  • Bouyoucos, S. A., Melcher, R. G., & Vaccaro, J. R. (2010, June 4).
  • Laudadio, G., et al. (2019).
  • Methyl benzo
  • NIOSH. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. CDC.
  • Ianni, A., & Procter, D. J. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Li, Y., et al. (2023, March 14). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Laudadio, G., et al. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • TCI Chemicals. (2025, January 15).
  • Material Safety Data Sheet - Methyl benzo
  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. J. Org. Chem., 35, 1825–1828.
  • Procter, D. J., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • NIOSH. Sulfuryl fluoride. CDC.
  • PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)
  • ResolveMass Laboratories. (2026, February 15).
  • Wongbunmak, A., et al. (2020). Metagenomic analysis reveals specific BTEX degrading microorganisms of a bacterial consortium.
  • PubChemLite. Methyl 4-[(fluorosulfonyl)
  • Engesser, K. H., et al. (1989).
  • Lahme, S., et al. (2012, January 20).
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. (2024).
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • Chem-Impex.
  • Taylor, B. F., & Amador, J. A. (1988).
  • Eawag.
  • PubChemLite. Methyl 4-(fluorosulfonyl)
  • Chemos GmbH&Co.KG. (2024, January 11).
  • Preparation of Methyl Benzo
  • Narayanan, A., et al. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Mukherjee, H., et al. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)
  • Sigma-Aldrich. ethyl 4-[(fluorosulfonyl)
  • Chen, Y., et al. (2023, May 22).

Sources

Methodological & Application

Synthesis of "Methyl 4-[(fluorosulfonyl)methyl]benzoate" from 4-(chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Methyl 4-[(fluorosulfonyl)methyl]benzoate from 4-(Chloromethyl)benzoic Acid

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of Methyl 4-[(fluorosulfonyl)methyl]benzoate, a valuable research chemical and building block in medicinal chemistry. Sulfonyl fluorides have gained significant prominence as covalent warheads for targeting specific amino acid residues in proteins, making them crucial tools in drug discovery and chemical biology.[1][2] This guide details a robust, multi-step synthetic route starting from the commercially available 4-(chloromethyl)benzoic acid. The synthesis involves an initial Fischer-Speier esterification followed by a three-step conversion of the benzylic chloride to the target fluorosulfonyl group via sulfonation, chlorosulfonylation, and a final halogen exchange fluorination. The causality behind experimental choices, detailed step-by-step protocols, safety precautions, and methods for characterization are thoroughly discussed to ensure reproducibility and success.

Introduction and Scientific Rationale

Methyl 4-[(fluorosulfonyl)methyl]benzoate belongs to the class of sulfonyl fluorides, which are recognized for their unique balance of stability and reactivity.[3] While stable towards hydrolysis and reduction, the sulfur(VI)-fluoride bond can be activated for nucleophilic exchange, a principle that forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][3][4] This reactivity makes sulfonyl fluorides highly effective covalent probes capable of forming stable bonds with nucleophilic amino acid residues like lysine and tyrosine, offering a powerful alternative to traditional cysteine-targeting warheads in drug design.[1]

The synthetic strategy outlined herein is designed to be both logical and practical for a standard organic chemistry laboratory. It is broken down into two primary stages:

  • Stage 1: Esterification. The carboxylic acid of the starting material, 4-(chloromethyl)benzoic acid, is first protected as a methyl ester. This is a crucial step to prevent unwanted side reactions of the acidic proton in the subsequent steps involving basic or nucleophilic reagents. The Fischer-Speier esterification method is employed due to its simplicity and efficiency.[5]

  • Stage 2: Fluorosulfonylmethylation. The core of the synthesis involves the conversion of the chloromethyl group into the fluorosulfonylmethyl moiety. This is achieved through a reliable three-step sequence:

    • Nucleophilic Substitution: The benzyl chloride is converted to a sodium sulfonate salt using sodium sulfite. This is a classic Strecker sulfite synthesis.

    • Chlorination: The sulfonate salt is then converted to the corresponding sulfonyl chloride. Reagents like thionyl chloride or phosphorus pentachloride are standard for this transformation.

    • Fluorination: The final step is a halogen exchange (Halex) reaction where the sulfonyl chloride is treated with a nucleophilic fluoride source, such as potassium fluoride, to yield the target sulfonyl fluoride.[2] This method is a cornerstone in the synthesis of various sulfonyl fluorides.

This modular approach allows for clear checkpoints and purification of intermediates, ensuring a high-quality final product.

Overall Synthetic Workflow

The complete synthetic pathway from 4-(chloromethyl)benzoic acid to Methyl 4-[(fluorosulfonyl)methyl]benzoate is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Fluorosulfonylmethylation SM 4-(Chloromethyl)benzoic Acid Int1 Methyl 4-(chloromethyl)benzoate SM->Int1  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux Int2 Sodium 4-(methoxycarbonyl)benzylsulfonate Int1->Int2  Sodium Sulfite (Na₂SO₃)  H₂O/EtOH  Reflux Int3 Methyl 4-[(chlorosulfonyl)methyl]benzoate Int2->Int3  Thionyl Chloride (SOCl₂)  DMF (cat.)  Reflux FP Methyl 4-[(fluorosulfonyl)methyl]benzoate Int3->FP  Potassium Fluoride (KF)  18-Crown-6 (cat.)  Acetonitrile, Reflux

Caption: Overall synthetic workflow for Methyl 4-[(fluorosulfonyl)methyl]benzoate.

Reagents and Materials

A summary of the required reagents and their properties is provided below.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-(Chloromethyl)benzoic AcidC₈H₇ClO₂170.59201-204--
Methanol (Anhydrous)CH₄O32.04-97.664.70.792
Sulfuric Acid (Conc.)H₂SO₄98.08103371.840
Sodium SulfiteNa₂SO₃126.04>500-2.633
Thionyl ChlorideSOCl₂118.97-104.5761.636
Potassium Fluoride (Spray-dried)KF58.1085815052.480
18-Crown-6C₁₂H₂₄O₆264.3239-40--
Acetonitrile (Anhydrous)C₂H₃N41.05-4581.60.786
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.10.902
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-611530.944

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including corrosive acids (H₂SO₄), lachrymatory and toxic reagents (thionyl chloride, benzyl halides), and moisture-sensitive chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Methyl 4-(chloromethyl)benzoate (Intermediate 1)

This protocol is an adaptation of the well-established Fischer esterification reaction.[5] An excess of methanol is used as both a reagent and a solvent to drive the equilibrium toward the product, in accordance with Le Châtelier's principle.[6]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)benzoic acid (17.06 g, 100 mmol, 1.0 eq).

  • Add anhydrous methanol (200 mL, ~5 mol, 50 eq). Stir the suspension.

  • Carefully add concentrated sulfuric acid (1.0 mL, ~18 mmol, 0.18 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL), water (1 x 75 mL), and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, Methyl 4-(chloromethyl)benzoate, is typically obtained as a white solid and can be purified by recrystallization from hexanes if necessary.

    • Expected Yield: 85-95%.

Protocol 2: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate (Intermediate 2)

This step involves a nucleophilic substitution of the benzylic chloride with sodium sulfite. Benzylic halides are good substrates for SN2 reactions, and this transformation proceeds readily in a polar protic solvent mixture.[7]

Procedure:

  • In a 500 mL round-bottom flask, dissolve Methyl 4-(chloromethyl)benzoate (18.46 g, 100 mmol, 1.0 eq) in ethanol (150 mL).

  • In a separate beaker, prepare a solution of sodium sulfite (15.12 g, 120 mmol, 1.2 eq) in deionized water (150 mL).

  • Add the sodium sulfite solution to the flask containing the benzoate. The mixture will be biphasic.

  • Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 85-90°C) with rapid stirring to ensure adequate mixing.

  • The reaction is typically complete in 6-8 hours, during which the product will precipitate as a white solid. Monitor by observing the disappearance of the organic starting material spot on TLC.

  • Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).

  • Dry the solid in a vacuum oven at 60°C overnight to yield Sodium 4-(methoxycarbonyl)benzylsulfonate. The product is often used in the next step without further purification.

    • Expected Yield: 90-98%.

Protocol 3: Synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate (Intermediate 3)

This protocol converts the sulfonate salt into a more reactive sulfonyl chloride. Thionyl chloride is used as the chlorinating agent, and a catalytic amount of DMF is added to form the Vilsmeier reagent in situ, which facilitates the reaction.

Procedure:

  • Caution: This reaction releases HCl and SO₂ gases and must be performed in an efficient fume hood. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing NaOH solution).

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the dried Sodium 4-(methoxycarbonyl)benzylsulfonate (24.82 g, 100 mmol, 1.0 eq) in thionyl chloride (50 mL, ~685 mmol, 6.85 eq).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.5 mL) to the suspension.

  • Attach a reflux condenser (with a gas trap) and heat the mixture to a gentle reflux (approx. 76°C).

  • The reaction mixture will become a clearer solution as the reaction proceeds. Maintain reflux for 3-4 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (ensure the vacuum pump is protected by a cold trap and a base trap).

  • The crude residue, Methyl 4-[(chlorosulfonyl)methyl]benzoate, is a viscous oil or low-melting solid. It is highly reactive and moisture-sensitive and should be used immediately in the next step.

Protocol 4: Synthesis of Methyl 4-[(fluorosulfonyl)methyl]benzoate (Final Product)

The final step is a halogen exchange reaction. The conversion of sulfonyl chlorides to sulfonyl fluorides is efficiently achieved using potassium fluoride.[2] The use of 18-crown-6 as a phase-transfer catalyst is critical to enhance the solubility and nucleophilicity of the fluoride ion in the aprotic solvent, acetonitrile.

Procedure:

  • In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add spray-dried potassium fluoride (11.62 g, 200 mmol, 2.0 eq) and 18-crown-6 (2.64 g, 10 mmol, 0.1 eq).

  • Add anhydrous acetonitrile (200 mL) and stir the suspension vigorously.

  • Dissolve the crude Methyl 4-[(chlorosulfonyl)methyl]benzoate from the previous step in anhydrous acetonitrile (50 mL) and add it dropwise to the KF suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 2-3 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts (KCl and excess KF) through a pad of Celite. Wash the pad with acetonitrile (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 75 mL) to remove the crown ether and any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.

  • Purification: The final product, Methyl 4-[(fluorosulfonyl)methyl]benzoate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Expected Overall Yield: 40-60% over four steps.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural elucidation. The ¹⁹F NMR of the final product should show a characteristic singlet or triplet (if coupled to adjacent protons) in the sulfonyl fluoride region.

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands for the sulfonyl group (around 1380 cm⁻¹ and 1180 cm⁻¹) and the C=O stretch of the ester (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Applications of Sulfonyl Fluorides in Organic Transform
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters.
  • Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane. PubMed.
  • Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. RSC Publishing.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Heptafluoroisopropylthiol
  • Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)
  • esterification of benzoic acid to methyl benzo

Sources

"Methyl 4-[(fluorosulfonyl)methyl]benzoate" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-[(fluorosulfonyl)methyl]benzoate (CAS: 5315-79-7) represents a high-value "bifunctional" building block in modern medicinal chemistry. Unlike standard aryl sulfonyl fluorides, this molecule features a benzylic sulfonyl fluoride (


) moiety paired with a methyl ester. This unique architecture allows it to serve two distinct roles:
  • A Latent Covalent Warhead: For targeting nucleophilic residues (Tyr, Lys, Ser, His) in protein binding pockets via Sulfur-Fluoride Exchange (SuFEx).[1]

  • A Modular Linker: For the rapid construction of sulfonamide libraries using the stability-reactivity paradox of the S(VI)-F bond.

This guide details the physicochemical profile, reaction protocols, and strategic application of this reagent in Fragment-Based Drug Discovery (FBDD) and proteomic profiling.

Chemical Profile & Stability

The benzylic nature of the sulfonyl fluoride group in this molecule imparts specific reactivity characteristics distinct from aryl analogs (e.g., benzenesulfonyl fluoride).

PropertySpecification / Characteristic
Structure Methyl ester (C-1) and Fluorosulfonylmethyl (C-4) on benzene.
Molecular Weight 232.23 g/mol
Reactivity Class SuFEx Electrophile (Latent). Stable to hydrolysis at neutral pH.
Alpha-Acidity The methylene protons (

to

) are acidic (

in DMSO).
Base Sensitivity CRITICAL: Strong bases (e.g., DBU, NaH) can trigger E1cB elimination to form sulfenes or stilbenes (Ramberg-Bäcklund rearrangement).
Preferred Solvents DCM, Acetonitrile, DMSO (anhydrous preferred for coupling).

Application Workflows

Strategy A: The "Connector" (Library Synthesis)

In this workflow, the molecule acts as a linchpin to connect two diverse fragments. The ester is hydrolyzed or reduced to attach Fragment A, while the


 remains inert. Subsequently, the 

is activated to couple with Fragment B (Amine) to form a stable sulfonamide.
Strategy B: The "Warhead" (Covalent Screening)

The molecule is used as a covalent fragment.[2][3] The ester group allows for rapid diversification (e.g., amide coupling to varying "tail" groups) to probe the steric requirements of a protein pocket, positioning the


 warhead to engage a catalytic Tyrosine or Lysine.

SuFEx_Workflow Reagent Methyl 4-[(fluorosulfonyl) methyl]benzoate Path_A Path A: Linker Strategy Reagent->Path_A Path_B Path B: Warhead Strategy Reagent->Path_B Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Path_A->Hydrolysis Coupling 2. Amide Coupling (Attach Scaffold) Path_B->Coupling Hydrolysis->Coupling SuFEx_Rxn 3. SuFEx Amidation (R-NH2 + Ca(NTf2)2) Coupling->SuFEx_Rxn Protein Incubation with Target (Protein-X) Coupling->Protein Library Sulfonamide Library (High Stability) SuFEx_Rxn->Library Library->Protein Screening MS_Hit Hit Validation (LC-MS/MS + X-ray) Protein->MS_Hit

Figure 1: Dual-pathway workflow utilizing the bifunctional nature of the reagent for library generation (Path A) or direct covalent probing (Path B).

Detailed Experimental Protocols

Protocol A: SuFEx Amidation (Synthesis of Sulfonamides)

Context: Converting the sulfonyl fluoride to a sulfonamide without triggering elimination at the benzylic position. Traditional base-mediated methods (e.g., excess amine + heat) often fail or produce side products with benzylic sulfonyl fluorides. We utilize the Calcium Triflimide method (Vertex Protocol) which is mild and chemoselective.

Reagents:

  • Substrate: Methyl 4-[(fluorosulfonyl)methyl]benzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: Calcium Triflimide [

    
    ] (10-20 mol%)
    
  • Solvent: Acetonitrile (MeCN) or tert-Amyl Alcohol

  • Additives: DABCO (1.0 equiv) only if amine is non-basic/unreactive.

Step-by-Step:

  • Preparation: In a 4 mL vial equipped with a stir bar, dissolve the sulfonyl fluoride (0.2 mmol) in MeCN (1.0 mL, 0.2 M).

  • Addition: Add the amine (0.24 mmol).

  • Catalysis: Add

    
     (0.02 mmol). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free the base.
    
  • Reaction: Cap the vial and stir at 50 °C for 4–12 hours.

    • Note: Monitor by LC-MS.[4] The

      
       peak (M+1 not usually visible, look for UV) will disappear, and the Sulfonamide (
      
      
      
      ) will appear.
  • Workup: Dilute with EtOAc (10 mL), wash with 1M HCl (to remove excess amine/catalyst), then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Most products are pure enough for screening; otherwise, purify via flash chromatography (Hex/EtOAc).

Why this works: The


 ion activates the fluoride leaving group via Lewis acidity, facilitating the nucleophilic attack of the amine without requiring harsh basic conditions that would deprotonate the benzylic carbon.
Protocol B: Covalent Protein Labeling Assay

Context: Validating the reagent as a covalent inhibitor against a target protein.[3][4][5]

Reagents:

  • Target Protein (5 µM in PBS, pH 7.4)

  • Compound: Methyl 4-[(fluorosulfonyl)methyl]benzoate derivative (10 mM DMSO stock)

  • Control: Denatured protein or non-reactive analog (sulfonyl methyl).

Step-by-Step:

  • Incubation: Dilute protein to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

  • Dosing: Add compound to a final concentration of 50 µM (10x excess) and 100 µM. Final DMSO < 1%.

  • Time-Course: Incubate at 37 °C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 0.1% Formic Acid (to stop reaction) or denaturing buffer.

  • Analysis (Intact Mass): Analyze via LC-MS (Q-TOF or Orbitrap).

    • Success Criteria: Look for a mass shift of +212.02 Da (Molecular Weight of reagent minus HF).

    • Calculation:

      
      .
      
  • Peptide Mapping (Optional): Digest labeled protein with Trypsin. Analyze peptides to identify the specific modified residue (Tyr, Lys, or His).

Critical Safety & Handling

  • Hazard: Sulfonyl fluorides are potential alkylating agents. While less reactive than sulfonyl chlorides, they can cause irreversible eye damage and skin sensitization.

  • Benzylic Warning: Do not store stock solutions of this reagent in basic buffers. It will slowly degrade to the stilbene derivative. Store as a solid at 4 °C or -20 °C.

  • Waste: Treat all waste streams as hazardous organic waste. Quench excess reagent with 0.5M NaOH in MeOH (stir for 1 hour) before disposal to hydrolyze the fluoride.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Vertex Pharmaceuticals. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Gembus, V., et al. (2018). "Silyl-Mediated SuFEx: A General Method for the Synthesis of Sulfonamides." Chemistry - A European Journal.

Sources

LC-MS/MS methods for detecting "Methyl 4-[(fluorosulfonyl)methyl]benzoate" adducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Characterization of Methyl 4-[(fluorosulfonyl)methyl]benzoate Protein Adducts

Abstract

Methyl 4-[(fluorosulfonyl)methyl]benzoate is a reactive fragment belonging to the class of benzylic sulfonyl fluorides. Unlike aryl sulfonyl fluorides used in standard SuFEx (Sulfur-Fluoride Exchange) click chemistry, the benzylic placement of the sulfonyl group enhances electrophilicity, enabling covalent modification of nucleophilic side chains (Tyr, Lys, His, and Ser) under physiological conditions. This guide details a self-validating LC-MS/MS workflow for detecting these specific adducts, focusing on the precise mass shift (


 Da) and fragmentation behavior required for confident site localization.

Chemical Basis & Mass Spectrometry Properties

To successfully detect these adducts, one must understand the reaction mechanics and the resulting physicochemical changes to the peptide.

The Reaction Mechanism (SuFEx)

The sulfonyl fluoride moiety undergoes a nucleophilic substitution where the fluoride ion (


) is the leaving group. The nucleophile (protein residue) attacks the sulfur center, forming a stable sulfonate (with Tyr/Ser) or sulfonamide (with Lys/His) bond.
  • Reagent Formula:

    
    
    
  • Leaving Group: Fluorine (

    
    , 18.9984 Da)
    
  • Added Moiety: Methyl 4-(sulfonylmethyl)benzoate (

    
    )
    
Mass Shift Calculation

The critical parameter for database searching is the monoisotopic mass change.

ElementCountMass Contribution (Da)
Carbon9

Hydrogen9

Oxygen4

Sulfur1

Total Monoisotopic Shift +213.02218 Da
Fragmentation Behavior

Benzylic sulfonyl adducts exhibit distinct fragmentation patterns in HCD (Higher-energy C-trap Dissociation):

  • Stable Backbone: The sulfonate bond is generally stable, allowing for site-localization b- and y-ions.

  • Diagnostic Neutral Losses: A characteristic neutral loss of the methyl benzoate moiety or

    
     (-64 Da) may occur, particularly on labile Histidine adducts.
    
  • Reporter Ions: High-energy collisions may generate a benzyl cation fragment (

    
    , 
    
    
    
    ), though this overlaps with common background ions and should be used with caution.

Experimental Protocol

This workflow assumes a "label-free" approach, as the probe lacks a bio-orthogonal handle (e.g., alkyne) for enrichment. High-resolution fractionation is recommended to reduce sample complexity.

Step 1: In Vitro Labeling
  • Buffer: 50 mM HEPES or PBS, pH 7.8. Avoid Tris initially as primary amines can compete, though benzylic SF is more specific to protein nucleophiles.

  • Protein Conc: 1 mg/mL.

  • Probe Conc: 50–200

    
    M (maintain <1% DMSO final).
    
  • Incubation: 1 hour at 37°C.

  • Quenching: Add 50 mM Ammonium Bicarbonate (pH 8.0) or 5 mM Tris-HCl to scavenge unreacted fluoride.

Step 2: Sample Processing (S-Trap or Urea)
  • Denature: 8M Urea, 50 mM HEPES.

  • Reduce/Alkylate: 5 mM TCEP (20 min, 55°C) followed by 10 mM Chloroacetamide (30 min, dark).

  • Digestion: Trypsin/Lys-C mix (1:50 enzyme:protein ratio) overnight at 37°C.

    • Note: The modification on Lysine will block Trypsin cleavage at that site. Ensure "Missed Cleavages" is set to 2 or 3 in data analysis.

Step 3: Desalting & Fractionation
  • Desalt using C18 SPE cartridges.

  • Mandatory: For complex lysates, perform high-pH reversed-phase fractionation (8–12 fractions) to reduce spectral complexity, as the modified peptides will be low abundance.

LC-MS/MS Acquisition Parameters

Instrument: Orbitrap Exploris 480 or Eclipse (or equivalent Q-TOF).

ParameterSettingRationale
LC Gradient 90 min (3% to 35% B)Slower gradient required to separate isomeric adducts.
MS1 Resolution 120,000High res needed to distinguish the sulfur isotope pattern.
MS2 Resolution 30,000Sufficient to resolve fragment ions for site localization.
Fragmentation HCD (Step: 28, 30, 35)Stepped energy ensures fragmentation of both peptide backbone and adduct.
Dynamic Exclusion 30–45 sPrevent resampling of abundant unmodified peptides.

Bioinformatics & Data Analysis

Set up the search engine (MaxQuant, Proteome Discoverer, or MSFragger) with the following specific parameters.

Search Configuration
  • Variable Modification:

    • Name: MethylBenzoate-Sulfonyl

    • Composition:

      
      
      
    • Mass: +213.0222 Da

    • Residues: Y, K, H, S, T (Select "Protein N-term" if relevant).

  • Enzyme: Trypsin/P (Allow cleavage at Proline; remember Lys-adducts inhibit cleavage).

  • Missed Cleavages: Max 3.

Validation Logic (Self-Validating System)

To confirm a "True Positive" identification, the spectrum must satisfy:

  • Mass Accuracy: Precursor error < 5 ppm.

  • Site Localization: A localization probability score > 0.75 (Class I).

  • Retention Time Shift: The adduct adds significant hydrophobicity. The modified peptide should elute later than its unmodified counterpart (if detected).

Visualized Workflows

Figure 1: Reaction Mechanism & Mass Shift

The following diagram illustrates the SuFEx-based conjugation of the probe to a Tyrosine residue.

SuFEx_Reaction Probe Methyl 4-[(fluorosulfonyl) methyl]benzoate (MW 232.23) Complex Transition State (SuFEx) Probe->Complex Electrophilic Attack Protein Protein Target (Nu: Tyr/Lys) Protein->Complex Nucleophilic Attack Adduct Covalent Adduct (+213.022 Da) Complex->Adduct Bond Formation Leaving Fluoride (F-) Leaving Group Complex->Leaving Elimination

Caption: SuFEx reaction pathway showing the displacement of fluoride and the net mass addition of the methyl benzoate sulfonyl group.

Figure 2: Analytical Workflow

Step-by-step logic from sample preparation to data validation.

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS cluster_2 Data Analysis Step1 Incubation (pH 7.8, 1hr) Step2 Quench (Ammonium Bicarb) Step1->Step2 Step3 Digestion (Trypsin/Lys-C) Step2->Step3 Step4 Separation (C18, 90min Gradient) Step3->Step4 Step5 HCD Fragmentation (Stepped NCE) Step4->Step5 Step6 Search: +213.022 Da (Var Mod: Y, K, H) Step5->Step6 Step7 Validation (Loc Prob > 0.75) Step6->Step7

Caption: Integrated proteomic workflow for the detection of benzylic sulfonyl fluoride adducts.

References

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Mortenson, D. E., et al. (2018). Global Profiling of Reactive Tyrosines Using Sulfur-Fluoride Exchange Probes. Journal of the American Chemical Society.[1]

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology.

Sources

Validation & Comparative

"Methyl 4-[(fluorosulfonyl)methyl]benzoate" compared to other methyl benzoate-containing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-[(fluorosulfonyl)methyl]benzoate (M-FSMB) represents a distinct class of "SuFEx-enabled" covalent probes. Unlike traditional electrophiles that rely on high intrinsic reactivity (often leading to off-target toxicity), M-FSMB utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. This guide compares M-FSMB against traditional methyl benzoate-containing inhibitors, specifically analyzing the kinetic advantages of the benzylic sulfonyl fluoride warhead over sulfonyl chlorides and acrylamides.

Key Differentiator: The specific inclusion of a methylene spacer (


) combined with the sulfonyl fluoride (

) moiety grants this molecule a unique "Goldilocks" profile: it is hydrolytically stable in aqueous physiological buffers yet highly reactive when positioned proximal to specific nucleophilic residues (Tyrosine, Lysine, Serine) within a protein binding pocket.

Part 1: The Chemistry of the Warhead (Mechanism)

To understand the utility of M-FSMB, one must distinguish its reactive warhead from traditional counterparts.

The SuFEx Mechanism ("Sleeping Beauty" Reactivity)

The sulfonyl fluoride group in M-FSMB is relatively inert to free nucleophiles in solution due to the high bond dissociation energy of the S-F bond and the tight solvation shell of the fluoride ion in water. However, inside a protein pocket, the local microenvironment (often a basic residue or H-bond network) disrupts this stability, catalyzing the release of fluoride and the formation of a covalent sulfonate bond.

Target Residues:

  • Tyrosine (Tyr): The primary target. The phenol group attacks the sulfur center.

  • Lysine (Lys): Secondary target, particularly in non-catalytic pockets.

  • Serine (Ser): Targeted in catalytic triads (e.g., serine proteases).

Structural Advantage: The Methylene Spacer

M-FSMB is a benzylic sulfonyl fluoride, distinct from aryl sulfonyl fluorides.

  • Flexibility: The

    
     spacer allows the sulfonyl fluoride warhead rotational freedom to "scan" the local protein surface for a nucleophile, unlike the rigid attachment of a sulfonyl group directly to the phenyl ring.
    
  • Electronic Decoupling: The spacer insulates the sulfonyl group from the resonance effects of the benzoate ring, modulating its electrophilicity to prevent hyper-reactivity.

Diagram 1: SuFEx Reaction Mechanism

The following diagram illustrates the specific activation of M-FSMB by a protein-embedded Tyrosine residue.

SuFEx_Mechanism Probe M-FSMB (Inhibitor) Complex Michaelis Complex (Non-covalent) Probe->Complex Binding Protein Target Protein (Tyr-OH) Protein->Complex TS Transition State (F- departure) Complex->TS Microenv. Activation Product Covalent Adduct (Tyr-O-SO2-Ar) TS->Product SuFEx Click Byproduct HF (Released) TS->Byproduct

Caption: Kinetic pathway of SuFEx inhibition. The reaction is proximity-driven, ensuring high specificity over free solution nucleophiles.

Part 2: Comparative Profiling

This section objectively compares M-FSMB with two common alternatives found in fragment-based drug discovery (FBDD) libraries: Methyl 4-(chlorosulfonyl)benzoate (an aryl sulfonyl chloride) and Methyl 4-acrylamidobenzoate (a Michael acceptor).

Table 1: Warhead Performance Comparison
FeatureM-FSMB (Focus Product)Methyl 4-(chlorosulfonyl)benzoate Methyl 4-acrylamidobenzoate
Warhead Type Benzylic Sulfonyl Fluoride (

)
Aryl Sulfonyl Chloride (

)
Acrylamide (

)
Primary Residue Tyrosine , Lysine, HistidineNon-specific (Lys, Cys, Tyr, N-term)Cysteine (Michael Addition)
Aqueous Stability High (

hrs in PBS)
Very Low (

mins)
Moderate to High
Reversibility Irreversible (Covalent)Irreversible (Covalent)Irreversible (usually)
Selectivity Proximity-Dependent (Requires binding)Reactivity-Driven (Promiscuous)Cysteine-Dependent
Handling Bench-stable solidMoisture sensitive (Hydrolyzes in air)Light/Polymerization sensitive
Why M-FSMB Outperforms Sulfonyl Chlorides

Methyl 4-(chlorosulfonyl)benzoate is a traditional reagent often used in synthesis but is unsuitable for biological assays as a probe.

  • Hydrolysis: The S-Cl bond is too labile. In a physiological buffer (pH 7.4), it rapidly hydrolyzes to the sulfonic acid (

    
    ), which is negatively charged and cannot enter hydrophobic pockets or form covalent bonds.
    
  • Data Integrity: Experiments using the chloride variant often yield false negatives because the inhibitor degrades before reaching the target. M-FSMB remains intact until it binds.

Why M-FSMB Complements Acrylamides

Acrylamides are the gold standard for targeting Cysteine . However, Cysteine is a relatively rare amino acid (approx. 2% of proteome).

  • Proteome Coverage: M-FSMB targets Tyrosine and Lysine , which are far more abundant on protein surfaces and active sites. This allows researchers to target "Cysteine-free" proteins that were previously considered undruggable by covalent means.

Part 3: Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP) with M-FSMB

This protocol validates whether M-FSMB can covalently label a target protein in a complex lysate.

Prerequisites:

  • Target protein lysate (1 mg/mL in PBS, pH 7.4).

  • M-FSMB (100x stock in DMSO).

  • "Clickable" analog of M-FSMB (alkyne-tagged) OR a competition assay setup.

  • Biotin-azide (for CuAAC click chemistry).

Step-by-Step Methodology:

  • Preparation: Dilute protein lysate to 1 mg/mL.

  • Incubation: Add M-FSMB (final conc. 1–10 µM) to the lysate. Include a DMSO-only control.

  • Reaction Time: Incubate at 37°C for 1 hour. Note: SuFEx is slower than Michael addition; 1 hour allows for equilibrium binding and subsequent reaction.

  • Click Chemistry (if using alkyne probe): Add Click Mix (100 µM Biotin-azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour at RT.

  • Enrichment: Add Streptavidin-agarose beads to pull down biotinylated proteins. Wash beads 3x with SDS buffer.

  • Analysis: Elute proteins and analyze via LC-MS/MS or Western Blot.

Self-Validating Check:

  • Success Signal: A mass shift of +212 Da (Molecular weight of M-FSMB minus HF) on the target peptide in MS analysis confirms covalent modification.

Protocol B: Stability Assessment (NMR Kinetics)

To verify the "sleeping beauty" stability claim compared to the chloride analog.

  • Dissolve 10 mM M-FSMB in

    
    -DMSO.
    
  • Add to phosphate-buffered

    
     (pH 7.4) at a 1:9 ratio.
    
  • Monitor

    
    -NMR every 30 minutes for 12 hours.
    
  • Interpretation: M-FSMB should show a stable signal at ~ +60 ppm (sulfonyl fluoride). Degradation is indicated by the disappearance of this peak and appearance of free fluoride ion signal (-119 ppm).

Diagram 2: ABPP Workflow

Visualizing the competition assay to validate target engagement.

ABPP_Workflow Lysate Protein Lysate Incubation Incubate with M-FSMB (Probe) Lysate->Incubation 1 hr, 37°C Click CuAAC Click Reaction (Add Biotin-Azide) Incubation->Click Tagging Enrich Streptavidin Enrichment Click->Enrich Pull-down MS LC-MS/MS Analysis (Identify Targets) Enrich->MS Digestion

Caption: Workflow for validating M-FSMB target engagement using Activity-Based Protein Profiling (ABPP).

Part 4: Data Interpretation & Troubleshooting

Interpreting Mass Spectrometry Data

When analyzing data from M-FSMB treated samples, look for the specific mass adduct.

  • Formula:

    
     (M-FSMB)
    
  • Reaction:

    
    
    
  • Mass Shift: The protein mass increases by the molecular weight of the inhibitor minus the mass of HF (20.01 Da).

  • Calculation: MW (232.[1]23) - HF (20.01) = +212.22 Da shift .

Common Pitfalls
  • Buffer Incompatibility: Avoid buffers with high concentrations of nucleophiles (e.g., Tris) during the initial incubation if high concentrations of probe are used, although SuFEx is generally tolerant. PBS or HEPES is preferred.

  • pH Sensitivity: SuFEx reaction rates are pH-dependent. A slightly basic pH (7.4–8.0) favors the deprotonation of Tyrosine/Lysine, enhancing the reaction rate. Acidic pH (< 6.0) will significantly slow down the labeling.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology." MedChemComm.

  • PubChem. "Methyl 4-[(fluorosulfonyl)methyl]benzoate Compound Summary." National Library of Medicine.

  • Narayanam, M. K., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." The Doyle Group / UCLA. (Contextualizing benzylic sulfonyl fluoride reactivity).

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Binding Sites." ACS Chemical Biology.[3]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 4-[(fluorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, in-depth protocol for the proper disposal of Methyl 4-[(fluorosulfonyl)methyl]benzoate, a compound that, while valuable in synthesis, requires careful handling due to its reactive nature. This document moves beyond mere procedural steps to explain the underlying chemical principles, ensuring a safe and compliant laboratory environment.

Understanding the Hazard: The Reactivity of Sulfonyl Fluorides

Methyl 4-[(fluorosulfonyl)methyl]benzoate belongs to the sulfonyl fluoride class of compounds. While generally more stable to neutral aqueous conditions than their chloride counterparts, sulfonyl fluorides are potent electrophiles. The sulfur-fluorine bond, though strong, is susceptible to nucleophilic attack. This reactivity is the cornerstone of their synthetic utility and, concurrently, the primary consideration for their safe disposal. Improper handling can lead to the release of hazardous decomposition products.

The primary strategy for the safe disposal of Methyl 4-[(fluorosulfonyl)methyl]benzoate is through controlled hydrolysis. This process intentionally reacts the compound with a suitable nucleophile to convert it into less reactive and more easily manageable byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Before commencing any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is non-negotiable for ensuring personal safety.

Equipment Specifications Rationale
Eye Protection Chemical splash goggles and a face shield.[1][2]Protects against splashes of the chemical and its reaction products, which can be corrosive and cause severe eye damage.
Hand Protection Double-gloving with nitrile or neoprene gloves.[3][4]Provides a robust barrier against skin contact. Check glove manufacturer's chemical resistance chart for specific breakthrough times.
Body Protection A buttoned, full-length laboratory coat.Protects skin and clothing from accidental splashes.
Respiratory Protection Not typically required when working in a certified chemical fume hood.All handling and disposal procedures must be conducted within a fume hood to prevent inhalation of any volatile compounds or aerosols.
Footwear Closed-toe shoes.Protects feet from spills.

In-Lab Neutralization Protocol: A Step-by-Step Guide

The recommended method for the disposal of Methyl 4-[(fluorosulfonyl)methyl]benzoate is through basic hydrolysis. This procedure converts the reactive sulfonyl fluoride into the corresponding sodium sulfonate salt and sodium fluoride.

Materials Required:
  • Methyl 4-[(fluorosulfonyl)methyl]benzoate waste

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution (for final pH adjustment)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 4 times the volume of the waste)

  • Ice bath

Experimental Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_workup Work-up & Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PrepareNaOH Prepare 2M NaOH Solution FumeHood->PrepareNaOH AddWaste Slowly Add Waste to NaOH (in Ice Bath) PrepareNaOH->AddWaste Stir Stir at Room Temperature (2-4 hours) AddWaste->Stir CheckpH_high Check pH (should be >12) Stir->CheckpH_high Neutralize Neutralize to pH 6-8 with 1M HCl CheckpH_high->Neutralize CheckpH_neutral Verify Final pH Neutralize->CheckpH_neutral Dispose Dispose Down Drain with Copious Water CheckpH_neutral->Dispose

Caption: Workflow for the neutralization of Methyl 4-[(fluorosulfonyl)methyl]benzoate.

Procedure:
  • Prepare the Neutralizing Solution: In a well-ventilated chemical fume hood, prepare a 2 M solution of sodium hydroxide in water. Exercise caution as the dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.

  • Cool the Reaction Vessel: Place the beaker or flask containing the 2 M NaOH solution in an ice bath to cool.

  • Add the Waste: Slowly and in small portions, add the Methyl 4-[(fluorosulfonyl)methyl]benzoate waste to the cold, stirring sodium hydroxide solution. The hydrolysis reaction can be exothermic, and slow addition is crucial to maintain control of the reaction temperature.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2-4 hours to ensure complete hydrolysis. The sulfonyl fluoride will react with the hydroxide ions to form sodium 4-(methoxycarbonyl)benzenemethanesulfonate and sodium fluoride.

  • Verify Basicity: After the reaction period, check the pH of the solution using a pH strip or meter. The pH should be strongly basic (pH > 12) to ensure all the sulfonyl fluoride has reacted.

  • Neutralization: While stirring, slowly add 1 M hydrochloric acid to the solution to neutralize the excess sodium hydroxide. Monitor the pH closely. The target pH for the final solution should be between 6.0 and 8.0. Be cautious as the neutralization of a strong base with a strong acid is also exothermic.

  • Final Disposal: Once the solution is neutralized, it can be disposed of down the sanitary sewer with copious amounts of water (at least 20 times the volume of the neutralized solution), in accordance with local regulations.[6][7] The final products, sodium 4-(methoxycarbonyl)benzenemethanesulfonate and sodium fluoride, are present in dilute concentrations.

Spill Management: An Immediate and Measured Response

In the event of a spill, a calm and systematic approach is essential to ensure safety and minimize environmental impact.

Spill Kit Contents:
  • Absorbent Material: Inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralizing Agent: A container of sodium bicarbonate (baking soda) for neutralizing any acidic byproducts that may form.

  • Waste Container: A clearly labeled, sealable container for hazardous waste.

  • PPE: A dedicated set of the PPE listed in Section 2 should be readily available in the spill kit.

Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE from the spill kit.

  • Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with the absorbent material.

  • Absorb the Spill: Cover the spill with the inert absorbent material, working from the outside in to prevent spreading.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with a solution of sodium bicarbonate, followed by a water rinse.

  • Dispose of Waste: Seal the hazardous waste container and label it appropriately. Dispose of the waste through your institution's hazardous waste management program.

  • Report the Incident: Report the spill to your supervisor and EHS office, as per your institution's policy.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Methyl 4-[(fluorosulfonyl)methyl]benzoate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles behind the reactivity of sulfonyl fluorides and adhering to a well-defined neutralization protocol, researchers can confidently manage this valuable reagent from acquisition to disposal. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring the well-being of all personnel and the integrity of your research environment.

References

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics.
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  • Washington State University. (2016).
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  • Sigma-Aldrich. (2025).
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  • University College Cork. (n.d.). Guidance on the Safe Use Hydrofluoric Acid (HF).
  • The University of Queensland. (n.d.). Working Safely with Hydrofluoric Acid Guideline.
  • Central Drug House. (n.d.).
  • TCI Chemicals. (2025).
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  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • CSWAB. (n.d.).
  • Carl ROTH. (n.d.).
  • National Institutes of Health. (2023). Sulfur fluoride exchange. PMC.
  • National Institutes of Health. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
  • Merck Millipore. (n.d.).
  • Toxic Docs. (2003).
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  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves.
  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides.
  • University of California, Irvine Environmental Health and Safety. (n.d.). APPENDIX D.
  • Beilstein-Institut. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Royal Society of Chemistry. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
  • Google Patents. (n.d.). US3418088A - Sulfuryl halides and process.
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  • ACS Publications. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.